(2-Iodoquinolin-8-yl) acetate
Description
(2-Iodoquinolin-8-yl) acetate is a halogenated quinoline derivative featuring an iodine substituent at the 2-position and an acetoxy group at the 8-position of the quinoline scaffold. For instance, Ethyl 2-(quinolin-8-yloxy) acetate (a related compound) is synthesized via nucleophilic substitution reactions involving 8-hydroxyquinoline derivatives and ethyl chloroacetate under controlled conditions .
Properties
Molecular Formula |
C11H8INO2 |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
(2-iodoquinolin-8-yl) acetate |
InChI |
InChI=1S/C11H8INO2/c1-7(14)15-9-4-2-3-8-5-6-10(12)13-11(8)9/h2-6H,1H3 |
InChI Key |
QGUOHPDLNSTSHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodoquinolin-8-yl) acetate typically involves the iodination of quinoline derivatives followed by acetylation. One common method involves the use of diiodohydantoin as the iodinating agent and triethylbenzylammonium chloride (TEBA) as a phase transfer catalyst. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of (2-Iodoquinolin-8-yl) acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (2-Iodoquinolin-8-yl) acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinolinones or dihydroquinolines .
Scientific Research Applications
(2-Iodoquinolin-8-yl) acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of (2-Iodoquinolin-8-yl) acetate involves its interaction with specific molecular targets. The iodine atom and the acetate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl 2-(Quinolin-8-yloxy) Acetate
- Structure : Differs by having an ethoxycarbonylmethyloxy group at the 8-position instead of an acetoxy group and lacks the iodine substituent at the 2-position.
- Synthesis: Prepared by heating 8-hydroxyquinoline with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux conditions .
- Reactivity : The ethoxy group may offer different steric and electronic profiles compared to the acetoxy group, influencing its participation in subsequent reactions.
8-Hydroxy-2-Methylquinolinium Derivatives
- Structure: Features a methyl group at the 2-position and a hydroxyl group at the 8-position, as seen in zincate complexes (e.g., diiodido(2-methylquinolin-8-olato)zincate) .
- Applications: Such derivatives are often used in coordination chemistry due to the chelating ability of the 8-hydroxy group. The absence of iodine and acetate groups limits direct comparability but highlights the versatility of quinoline scaffolds.
Δ8-Iso-THC Acetate
- Functional Group Impact : The acetoxy group in both compounds may enhance lipophilicity, though the pharmacological targets differ significantly.
Table 1. Substituent Effects on Quinoline Derivatives
| Compound | 2-Position Substituent | 8-Position Substituent | Key Application |
|---|---|---|---|
| (2-Iodoquinolin-8-yl) acetate | Iodo | Acetoxy | Synthetic intermediate |
| Ethyl 2-(quinolin-8-yloxy) acetate | H | Ethoxycarbonylmethyloxy | Pharmaceutical research |
| 8-Hydroxy-2-methylquinolinium | Methyl | Hydroxyl | Coordination chemistry |
Research Findings and Implications
- Electrophilic Reactivity: The iodine atom in (2-Iodoquinolin-8-yl) acetate may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), analogous to other iodinated aromatics. This contrasts with Ethyl 2-(quinolin-8-yloxy) acetate, which lacks such reactivity .
- The acetoxy group could modulate bioavailability, as seen in Δ8-Iso-THC Acetate .
- Toxicity Considerations: Halogenated quinolines often require rigorous toxicity profiling. For example, natural botanical compounds are evaluated for residues and ecotoxicology, as highlighted in hazard assessment frameworks .
Q & A
Q. What synthetic methodologies are recommended for preparing (2-Iodoquinolin-8-yl) acetate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves iodination of quinolin-8-ol derivatives followed by acetylation. Key steps include:
- Iodination : Use electrophilic iodinating agents (e.g., N-iodosuccinimide) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours. Monitor progress via TLC or HPLC .
- Acetylation : React the iodinated intermediate with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Optimize stoichiometry (1:1.2 molar ratio of substrate to acetyl chloride) to minimize side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield (>75%). Always report purity (e.g., ≥95% by NMR) and characterize intermediates via melting point and FTIR .
Q. Which analytical techniques are critical for confirming the structural integrity of (2-Iodoquinolin-8-yl) acetate?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodine at C2, acetate at C8) by comparing chemical shifts to unmodified quinoline derivatives. Use deuterated DMSO or CDCl₃ as solvents .
- FTIR : Identify acetyl C=O stretches (~1740 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond angles/distances. For unstable crystals, employ low-temperature (100 K) data collection to reduce thermal motion artifacts .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of (2-Iodoquinolin-8-yl) acetate in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Compare iodine’s electronic effects to bromo/chloro analogs .
- Transition State Analysis : Apply QM/MM methods to simulate Suzuki-Miyaura coupling pathways. Validate with experimental kinetic data (e.g., activation energy from Arrhenius plots) .
- Solvent Effects : Incorporate implicit solvation models (e.g., COSMO-RS) to predict reactivity in polar vs. nonpolar media .
Q. What strategies address contradictory data in solvent-dependent degradation studies of (2-Iodoquinolin-8-yl) acetate?
- Methodological Answer :
- Controlled Replication : Repeat experiments with standardized solvents (HPLC-grade) and inert atmospheres (N₂/Ar) to exclude oxygen/humidity interference .
- Analytical Cross-Validation : Combine HPLC (for purity) with mass spectrometry (ESI-MS) to detect degradation products. Use isotopic labeling (e.g., D₂O) to trace hydrolysis pathways .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance of degradation rates across solvent systems. Report confidence intervals (p < 0.05) .
Q. How does the iodine substituent influence the coordination chemistry of (2-Iodoquinolin-8-yl) acetate with transition metals?
- Methodological Answer :
- Synthesis of Complexes : React the compound with Pd(II)/Cu(I) salts in THF/MeOH. Monitor via UV-Vis (charge-transfer bands) and cyclic voltammetry (redox peaks) .
- XAS Studies : Use X-ray absorption spectroscopy (XANES/EXAFS) to probe metal-ligand bond lengths and oxidation states. Compare to bromo/chloro analogs .
- Catalytic Testing : Evaluate efficiency in Heck reactions. Correlate turnover numbers (TON) with steric parameters (e.g., Tolman cone angles) .
Data Presentation and Validation
Q. What are best practices for reporting experimental data on (2-Iodoquinolin-8-yl) acetate to ensure reproducibility?
- Methodological Answer :
- Tabular Summaries : Include reaction tables with exact conditions (temperature, solvent, catalyst loading) and yields. Example:
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Iodination | NIS | DMF | 70 | 10 | 82 |
| Acetylation | AcCl | Pyridine | RT | 2 | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
